molecular formula C16H23NO6 B1276682 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 499995-84-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No. B1276682
M. Wt: 325.36 g/mol
InChI Key: NOEVPXYRCVCOIV-NSHDSACASA-N
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Description

The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral molecule that is likely to be of interest due to its structural features which include a tert-butoxycarbonyl (Boc) protected amino group and a 3,4-dimethoxyphenyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with Boc-protected amino groups and phenyl substitutions are discussed, indicating the relevance of such structures in the synthesis of biologically active molecules or as intermediates in the production of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from readily available amino acids or their derivatives. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, an intermediate of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involved methylation, reduction, protection, and mesylation steps, yielding the target compound in 65% overall yield . These examples demonstrate the complexity and efficiency of synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of a Boc group which serves as a protective group for the amino functionality during synthesis. This group can be removed under acidic conditions once the desired reactions on other parts of the molecule are complete. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the reactivity and physical properties of the compound, as well as its potential interactions with biological targets.

Chemical Reactions Analysis

Boc-protected amino acid derivatives are versatile intermediates that can undergo a variety of chemical reactions. For example, the Boc group can be removed to free the amino group for further reactions. The phenyl ring can participate in electrophilic aromatic substitution reactions, and the presence of substituents like methoxy groups can direct such reactions. The carboxylic acid functionality allows for the formation of esters and amides, which are common in drug molecules and other bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid derivatives are influenced by their functional groups. The Boc group increases steric bulk and provides protection for the amino group, which can be beneficial during certain reactions. The presence of a carboxylic acid group makes these compounds acidic and capable of forming salts with bases. Substituents on the phenyl ring, such as methoxy groups, can affect the compound's solubility, boiling point, and melting point, as well as its ability to interact with biological molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Pure Derivatives

    The compound has been used to prepare optically pure derivatives like (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. This involves a Pictet-Spengler ring closure of an optically pure precursor without significant racemization and the development of an asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).

  • Synthesis of Pyrrolo[2,1-a]isoquinolines

    It has been employed in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, indicating its utility in complex molecular syntheses (Garcia et al., 2006).

  • Asymmetric Hydrogenation

    This compound is involved in the asymmetric hydrogenation of enamines for the preparation of beta-amino acid pharmacophores. This process includes the synthesis of related compounds with high enantiomeric excess, indicating its significance in stereoselective synthesis (Kubryk & Hansen, 2006).

  • Biotin Synthesis Intermediate

    It is used as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This showcases its importance in the synthesis of biologically significant compounds (Qin et al., 2014).

  • Catalysis and Protecting Groups

    It's involved in N-tert-butoxycarbonylation of amines, highlighting its role in the protection of amine groups during chemical synthesis (Heydari et al., 2007).

  • Synthesis of Antimicrobial Agents

    The compound is used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives showing antimicrobial activities, demonstrating its potential in pharmaceutical research (Pund et al., 2020).

  • Building Blocks for Polyamides

    It acts as a precursor for chiral monomers in the synthesis of AABB-type stereoregular polyamides, indicating its role in the development of advanced polymers (Gómez et al., 2003).

  • Polyacetylene Synthesis

    It's used in the synthesis of amino acid-derived acetylene monomers for the polymerization and study of properties of polymers, showcasing its application in material science (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319 . The precautionary statements include: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPXYRCVCOIV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426603
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

CAS RN

499995-84-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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